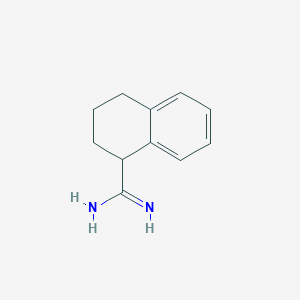

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide

Description

Propriétés

Formule moléculaire |

C11H14N2 |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1,2,3,4-tetrahydronaphthalene-1-carboximidamide |

InChI |

InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13) |

Clé InChI |

YLUBXIQMMDJLLC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C2=CC=CC=C2C1)C(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Catalytic Hydrogenation of Naphthalene to 1,2,3,4-Tetrahydronaphthalene

- Catalysts: Nickel catalysts are most commonly used for the selective hydrogenation of naphthalene to 1,2,3,4-tetrahydronaphthalene. Other catalysts have been explored but nickel remains the industrial standard.

- Reaction conditions: Elevated pressures and temperatures are employed to achieve partial hydrogenation without over-reduction to decahydronaphthalene (decalin).

- Industrial scale: Large-scale hydrogenation reactors are used to handle the process efficiently, ensuring high purity of the tetrahydronaphthalene intermediate (purity > 98% w/w).

This step is crucial as the tetrahydronaphthalene ring system forms the backbone for further functionalization.

Functionalization to Carboximidamide

The introduction of the carboximidamide group at the 1-position of tetrahydronaphthalene can be achieved by:

- Conversion of 1-tetralone or 1-tetralyl derivatives into amidines: Starting from 1-tetralone (oxidation product of tetrahydronaphthalene), conversion to the corresponding oxime followed by treatment with reagents such as ammonia or amines under dehydrating conditions can yield the carboximidamide.

- Direct amidination of 1-tetrahydronaphthalenecarboxylic acid derivatives: Amidines can be synthesized by reacting carboxylic acid derivatives (acid chlorides or esters) with amidine precursors.

Specific reaction conditions include:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrogenation | Naphthalene, H2, Ni catalyst, elevated T and P | Partial hydrogenation to tetrahydronaphthalene |

| Oxidation | Tetrahydronaphthalene → 1-tetralone (via mild oxidants) | Precursor for amidine synthesis |

| Amidination | 1-tetralone oxime + NH3 or amines, dehydrating agent (e.g., POCl3) | Formation of carboximidamide group |

Due to limited direct literature on the exact amidination step for this compound, these methods are inferred from general synthetic organic chemistry practices for amidines and related compounds.

Analytical Data and Reaction Monitoring

Structural Confirmation

- Molecular formula: C11H14N2

- SMILES: C1CC(C2=CC=CC=C2C1)C(=N)N

- InChIKey: YLUBXIQMMDJLLC-UHFFFAOYSA-N

Mass Spectrometry and Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.123 | 137.8 |

| [M+Na]+ | 197.105 | 148.7 |

| [M+NH4]+ | 192.150 | 147.4 |

| [M+K]+ | 213.079 | 142.0 |

| [M-H]- | 173.108 | 141.9 |

This data aids in confirming the molecular identity and purity during synthesis and purification.

Research Discoveries and Applications Related to Preparation

Chemical Reactivity

This compound undergoes:

- Oxidation: Can be oxidized to carboxylic acids or hydroxylated derivatives.

- Reduction: Further hydrogenation possible under stronger conditions.

- Substitution: Halogenation and other electrophilic aromatic substitutions occur on the tetrahydronaphthalene ring.

Common reagents include potassium permanganate for oxidation and halogens like Cl2 or Br2 for substitution.

Related Derivatives and Their Synthesis

Derivatives such as 5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide have been synthesized by introducing hydroxyl groups on the ring, expanding the functional diversity. These derivatives are prepared by hydroxylation of tetrahydronaphthalene followed by amidination steps similar to the parent compound.

Biological and Industrial Relevance

- The compound and its derivatives are studied for anticancer and antimicrobial activities.

- Used as intermediates in organic synthesis and in the production of industrial chemicals.

- The carboximidamide group imparts unique binding properties relevant to biological targets.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can be further reduced under specific conditions.

Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.

Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce fully hydrogenated derivatives .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

Biology: Research studies often utilize this compound to study its effects on biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Modifications

Tetrahydronaphthalene Derivatives with Piperidinyl/Benzoyl Substituents

Compounds such as trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b) and trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h) exhibit high affinity for the vesicular acetylcholine transporter (VAChT), with Ki values of 2.7 nM and 0.66 nM, respectively . In contrast, 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide lacks the piperidinyl-carbonyl moiety, which is critical for VAChT binding in these analogs. Instead, its carboximidamide group may enable interactions with other biological targets, such as enzymes or receptors requiring hydrogen-bond donors.

Hydroxylated Derivatives

The hydroxyl groups at positions 5 and 6 in the target compound differentiate it from simpler metabolites like 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (241), a product of fungal biotransformation of 1,2,3,4-tetrahydronaphthalene . While 241 undergoes further oxidation, the carboximidamide group in the target compound likely confers greater metabolic stability.

Stereochemical Considerations

Diastereoisomers of tetrahydronaphthalene derivatives, such as T5TR1 and T5TR2, demonstrate stereospecific binding to the XIAP-BIR3 domain. Only the (R)-configured isomers showed significant protein interactions, whereas (S)-isomers were inactive .

Pharmacological Activity and Selectivity

- VAChT Selectivity: Derivatives like 28h and 30b exhibit >500-fold selectivity for VAChT over σ receptors .

- Antimycobacterial Potential: Analogous carboxamide derivatives, such as 1-hydroxy-N-phenylnaphthalene-2-carboxamide (8), show antimycobacterial activity . The carboximidamide group could enhance this activity by mimicking guanidine-containing antimicrobial agents.

Data Tables

Table 1: Key Properties of Selected Tetrahydronaphthalene Derivatives

*Estimated based on structural analogs.

Table 2: Functional Group Impact on Activity

Activité Biologique

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide (THNCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its toxicity profile and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula: CHN

- SMILES Notation: C1CC(C2=CC=CC=C2C1)C(=N)N

- InChIKey: YLUBXIQMMDJLLC-UHFFFAOYSA-N

The compound features a naphthalene core with a carboximidamide functional group, which is believed to be responsible for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that THNCA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Activity

THNCA has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been reported to inhibit the proliferation of specific cancer cell lines while sparing normal cells .

Toxicity Profile

The toxicity of THNCA has been assessed through various studies:

- Acute Toxicity: The compound has a relatively low oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg .

- Genotoxicity: In vitro studies (Ames test) have shown that THNCA is not genotoxic, indicating a favorable safety profile for further development .

- Chronic Toxicity: Long-term exposure studies suggest that high doses may lead to hemolytic anemia and other hematological effects, with a NOAEL established at 15 mg/kg bw/day .

The biological effects of THNCA are thought to be mediated through several mechanisms:

- Enzyme Inhibition: The carboximidamide moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.

- Receptor Modulation: THNCA may bind to specific receptors, influencing cellular signaling cascades that regulate cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on THNCA's antimicrobial efficacy demonstrated a significant reduction in bacterial load in infected animal models. The compound was administered at varying doses, showing dose-dependent activity against Staphylococcus aureus and Escherichia coli. The results indicated that THNCA could serve as a potential lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that THNCA induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with THNCA, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | Structure | Low toxicity; precursor | Used in synthesis |

| Naphthoquinone Derivatives | Structure | Antimicrobial; anticancer | Oxidized form with enhanced activity |

Q & A

Q. What are the key physicochemical properties of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide relevant to experimental design?

The compound has a molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 g/mol . Predicted properties include:

Q. How can the purity of this compound be validated in synthetic workflows?

Use HPLC-MS with a C18 column and acetonitrile/water gradient elution to separate impurities. Cross-validate with ¹H/¹³C NMR to confirm structural integrity, focusing on characteristic peaks:

Q. What are the primary applications of this compound in pharmacological research?

The carboximidamide moiety suggests potential as a protease inhibitor precursor (analogous to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid derivatives) . It may also serve as a scaffold for designing CNS-targeting agents due to structural similarity to tetralin-derived amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

Q. What strategies optimize the synthesis of this compound derivatives for SAR studies?

Q. How does computational modeling aid in predicting the compound’s interaction with biological targets?

- Molecular docking : The compound’s planar tetrahydronaphthalene ring fits into hydrophobic pockets of enzymes (e.g., HIV-1 protease). The carboximidamide group forms hydrogen bonds with catalytic residues .

- ADMET predictions : The PSA (68.33 Ų) suggests moderate blood-brain barrier permeability, critical for CNS drug design .

Methodological Challenges

Q. How to address discrepancies in spectral data interpretation?

For ambiguous NMR signals (e.g., overlapping CH₂ peaks), use 2D NMR techniques (HSQC, HMBC) to resolve connectivity. Compare with computational spectra (e.g., ACD/Labs or ChemDraw predictions) .

Q. What are best practices for handling this compound under laboratory safety protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.